molecular formula C10H9BrO B7907422 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde

1-(4-Bromophenyl)cyclopropane-1-carbaldehyde

Cat. No. B7907422
M. Wt: 225.08 g/mol
InChI Key: WNPUSMVNRHDNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Hexahydrooxonine and Cyclopenta[ b]pyran Derivatives : Kumar, Dey, and Banerjee (2018) reported the TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, like 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde, with 3-buten-1-ol. This method allows for the construction of (E)-hexahydrooxonines and octahydrocyclopenta[b]pyrans, which are valuable in organic synthesis (Kumar, Dey, & Banerjee, 2018).

  • Photoreduction Studies : The photochemistry of cyclopropane carbaldehydes, including 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde, has been studied by Funke and Cerfontain (1976). They focused on the primary chemical processes upon irradiation of these aldehydes in propan-2-ol (Funke & Cerfontain, 1976).

  • Synthesis of Fluorescent Aryl-Substituted Thiophene Derivatives : Xu and Yu (2011) explored the reaction of 4-bromothiophene-2-carbaldehyde with benzyl cyanide to produce compounds useful in organic light-emitting diode (OLED) materials. Although this study did not use 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde directly, it provides context for the types of reactions such compounds might undergo (Xu & Yu, 2011).

  • Dirhodium Catalyst Derived from Cyclopropanecarboxylate Ligand : Qin et al. (2011) studied a dirhodium tetrakis catalyst derived from a cyclopropanecarboxylate ligand for enantioselective reactions. This research is relevant for understanding the catalytic potential of derivatives of cyclopropane carbaldehydes (Qin et al., 2011).

  • Solvatochromic and Crystal Studies : Singh et al. (2013) determined the structure of a compound closely related to 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde and studied its photophysical properties in various solvents. These findings are important for understanding the solvatochromic behavior of similar compounds (Singh et al., 2013).

properties

IUPAC Name

1-(4-bromophenyl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPUSMVNRHDNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cyclopropane-1-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of DMSO (2.18 mL, 30.7 mmol) in dry DCM (15.0 mL) under nitrogen atmosphere, was added oxalyl chloride (1.21 mL, 14.2 mmol) at −78° C. The reaction mixture was stirred at this temperature for 30 min followed by addition of solution of (1-(4-bromophenyl)cyclopropyl)methanol (2.7 g, 11.8 mmol), in DCM (15.0 mL). The reaction mixture was stirred at −78° C. for 45 min followed by addition of triethylamine (8.2 mL, 59.2 mmol) and further stirring at same temperature for 15 min and then at r.t. for 15 min. The reaction mixture was diluted with DCM (100 mL) and water (100 mL). The organic layer was separated, dried over Na2SO4 and concentrated in vacuo to afford title compound (2.6 g, 93%) as viscous oil which was used as such in the next step.
Name
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde
Reactant of Route 2
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde
Reactant of Route 3
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde
Reactant of Route 4
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde
Reactant of Route 5
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde
Reactant of Route 6
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.